![molecular formula C15H16N2 B1373686 N-{[3-(pyridin-3-yl)phenyl]methyl}cyclopropanamine CAS No. 1183956-88-8](/img/structure/B1373686.png)
N-{[3-(pyridin-3-yl)phenyl]methyl}cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{[3-(pyridin-3-yl)phenyl]methyl}cyclopropanamine” is a chemical compound with the CAS Number: 1183956-88-8 . It has a molecular weight of 224.31 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for the compound is1S/C15H16N2/c1-3-12(10-17-15-6-7-15)9-13(4-1)14-5-2-8-16-11-14/h1-5,8-9,11,15,17H,6-7,10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . Its molecular weight is 224.31 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Solar Cell Enhancement
- A study by Wei et al. (2015) explored the use of pyridine-anchor co-adsorbents in dye-sensitized solar cells (DSSCs). They found that these co-adsorbents, when combined with a ruthenium complex, improved solar cell performance by overcoming deficiencies in low-wavelength absorption and suppressing charge recombination (Wei et al., 2015).
Organic Light-Emitting Diode (OLED) Application
- Tsuboyama et al. (2003) reported on phosphorescence studies of cyclometalated iridium(III) complexes with pyridine derivatives. These studies are relevant to the development of OLED devices, showcasing how these complexes can be used to produce efficient and pure-red emission (Tsuboyama et al., 2003).
Synthesis and Crystal Structure Analysis
- Xue Si (2009) conducted research on the synthesis and crystal structure of a novel compound, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide. This study contributes to understanding the crystal structure and antifungal activity of related compounds (Xue Si, 2009).
Corrosion Inhibition
- Verma et al. (2016) explored the use of 3-amino alkylated indoles, structurally related to the queried compound, as corrosion inhibitors for mild steel in acidic conditions. Their results indicated that these compounds effectively inhibit corrosion by adsorbing onto the steel surface (Verma et al., 2016).
Schiff’s Bases and 2-Azetidinones Synthesis
- Thomas et al. (2016) reported on the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, noting their potential as antidepressant and nootropic agents. This highlights the chemical versatility and potential therapeutic applications of compounds structurally related to the queried compound (Thomas et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases , which play a crucial role in the signal transduction pathways, regulating cellular functions such as growth, differentiation, and metabolism.
Mode of Action
It’s likely that the compound interacts with its targets through hydrogen bonding and hydrophobic interactions, leading to changes in the conformation and activity of the target proteins .
Eigenschaften
IUPAC Name |
N-[(3-pyridin-3-ylphenyl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-3-12(10-17-15-6-7-15)9-13(4-1)14-5-2-8-16-11-14/h1-5,8-9,11,15,17H,6-7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNBDNHHYULYLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC=C2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

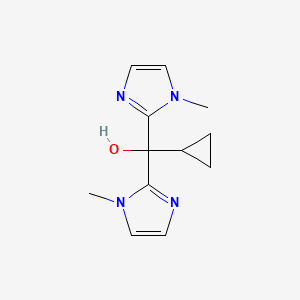
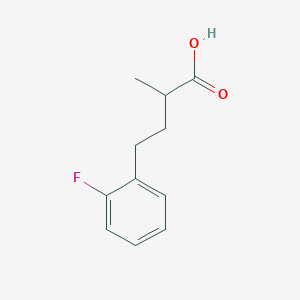
![1-{2-Chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol](/img/structure/B1373607.png)
![4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one dihydrochloride](/img/structure/B1373608.png)



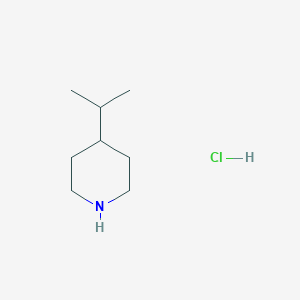
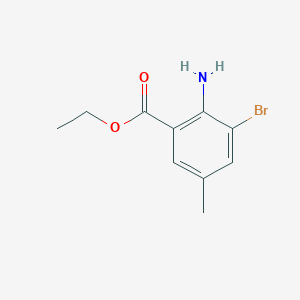

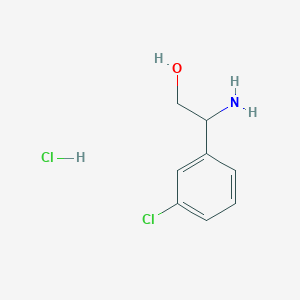


![4-[(3-Bromophenyl)methoxy]oxane](/img/structure/B1373625.png)